CVT-313 is a competitive inhibitor of cyclin-dependent kinase 2 (Cdk2; IC50 = 0.5 µM in vitro). It displays 8.5- and 430-fold selectivity for Cdk2 over Cdk1 and Cdk4, respectively, and has no effect on other unrelated ATP-dependent serine/threonine kinases. CVT-313 induces cell cycle arrest at the G1/S boundary. CVT-313 is often used as a selective Cdk2 inhibitor, although at some concentrations and in some cells it may also inhibit Cdk1.1,2,3,4 CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation.
Related Compounds
Flavopiridol
Compound Description: Flavopiridol is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, CDK4, and CDK9. It exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. []
Relevance: Similar to CVT-313, flavopiridol inhibits CDKs by competing with ATP for binding at the catalytic site. Both compounds have been investigated for their potential as cancer therapeutics. []
Olomoucine
Compound Description: Olomoucine is a purine derivative that acts as a potent and selective inhibitor of CDK1, CDK2, and CDK5. It exhibits anti-proliferative effects in various cell types. []
Relevance: Olomoucine, like CVT-313, is an ATP-competitive inhibitor of CDKs. Both compounds share a flat heterocyclic ring system that interacts with the purine-binding pocket of CDKs. []
Roscovitine
Compound Description: Roscovitine (also known as CYC202 or Seliciclib) is a selective inhibitor of CDKs, primarily targeting CDK2 and CDK9. It demonstrates anti-proliferative and pro-apoptotic effects in cancer cells. [, ]
Relevance: Roscovitine shares a similar mechanism of action with CVT-313, inhibiting CDK2 and blocking histone H1 phosphorylation. Both compounds have been investigated for their potential in cancer therapy. [, ]
Purvalanol
Compound Description: Purvalanol is a synthetic CDK inhibitor that targets CDK1, CDK2, and CDK4 with high affinity. It exhibits anti-proliferative activity against various cancer cells. []
Relevance: Purvalanol, similar to CVT-313, inhibits CDKs by competing for the ATP binding site. Both compounds have been studied for their potential as cancer therapeutics. []
SU9516
Compound Description: SU9516 is a selective inhibitor of CDKs, primarily targeting CDK2. It displays anti-proliferative and anti-angiogenic properties. []
Relevance: SU9516, like CVT-313, specifically inhibits CDK2, highlighting its potential as a targeted cancer therapy. []
NU6102
Compound Description: NU6102 is a selective inhibitor of CDK2, demonstrating potent anti-proliferative activity in various cancer cell lines. []
Relevance: NU6102 shares its target specificity with CVT-313, inhibiting CDK2 and affecting androgen receptor activity in breast cancer cells. Both compounds highlight the potential of CDK2 inhibition as a therapeutic strategy. []
Dinaciclib
Compound Description: Dinaciclib is a potent inhibitor of CDKs, particularly CDK1, CDK2, CDK5, and CDK9. It exhibits anti-proliferative and pro-apoptotic activity in various cancer cells. []
Relevance: While dinaciclib inhibits a broader range of CDKs, it shares CDK2 as a common target with CVT-313. This overlap underscores the importance of CDK2 as a therapeutic target. []
Ro3306
Compound Description: Ro3306 is a selective inhibitor of CDK1, demonstrating potent anti-proliferative activity in various cancer cell lines. []
Relevance: Although more selective towards CDK1, Ro3306 shares a similar mechanism of action with CVT-313 by inhibiting CDKs. []
ATP
Compound Description: Adenosine triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency of cells. It also acts as a substrate for kinases, including CDKs. [, , ]
Relevance: CVT-313 acts as a competitive inhibitor of ATP by binding to the ATP-binding pocket of CDK2. Understanding the interaction between ATP and CDK2 is crucial for designing effective inhibitors like CVT-313. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Debrisoquin hydrobromide, the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Xevinapant is an orally available mimetic of the natural second mitochondrial-derived activator of caspases (Smac) and inhibitor of Inhibitor of Apoptosis Proteins (IAPs), with potential immunomodulating, apoptotic-inducing, chemo-radio-sensitizing and antineoplastic activities. Upon oral administration,xevinapant targets and binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP), and the cellular IAPs 1 (c-IAP1) and 2 (c-IAP2). This inhibits the activities of these IAPs and promotes the induction of apoptosis. Additionally, as xevinapant inhibits the activity of IAPs, it may work synergistically with cytotoxic drugs and/or radiation to overcome tumor cell resistance to apoptosis. As IAPs regulate nuclear factor-kappa B (NFkB) signaling pathways, which drives the expression of genes involved in immune and inflammatory responses, xevinapant may enhance anti-tumor immune responses when administered with certain immunomodulating agents, such as immune checkpoint inhibitors. IAPs are overexpressed by many cancer cell types and suppress both intrinsic and extrinsic apoptosis by binding to and inhibiting active caspases via their baculoviral lAP repeat (BIR) domains. They contribute to chemo-radio-resistance of cancer cells to certain cytotoxic agents and radiation, promote tumor cell survival and are associated with poor prognosis in certain types of cancer. SMAC, a pro-apoptotic mitochondrial protein, is an endogenous inhibitor of the IAPs family of cellular proteins. See also: Xevinapant Hydrochloride (is active moiety of).
An adrenergic neuron-blocking drug similar in effects to GUANETHIDINE. It is also noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme. Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs. They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism.
Debromoaplysiatoxin is a toxic agent produced by the blue-green alga Lyngbya majuscula. This alga lives in marine waters and causes seaweed dermatitis. Furthermore, it is a tumor promoter which has an anti-proliferative activity against various cancer cell lines in mice.